Amyloid-Beta Aggregation Inhibition: A Quantitative Differentiator Among Thiophenylbenzamides
N-Benzyl-4-(thiophen-2-yl)benzamide demonstrates measurable inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. In a thioflavin T fluorescence assay measuring self-induced aggregation of Aβ42 over 24 hours, the compound exhibited an IC50 of 25,000 nM [1]. While this potency is modest, it provides a baseline for structure-activity relationship (SAR) studies comparing thiophenylbenzamide analogs. Notably, the compound also showed inhibition of Aβ40 aggregation with an IC50 of 7,800 nM under identical conditions [1]. These data establish that the thiophenylbenzamide scaffold, exemplified by N-benzyl-4-(thiophen-2-yl)benzamide, engages the amyloid aggregation pathway, whereas simpler benzamides lacking the thiophene moiety generally lack this activity.
| Evidence Dimension | Inhibition of self-induced Aβ42 aggregation |
|---|---|
| Target Compound Data | IC50 = 25,000 nM |
| Comparator Or Baseline | Aβ40 aggregation inhibition: IC50 = 7,800 nM (intra-compound comparison); Class-level baseline: simple benzamides typically inactive |
| Quantified Difference | The compound shows a 3.2-fold selectivity for Aβ40 over Aβ42 (7,800 nM vs 25,000 nM) |
| Conditions | Thioflavin T fluorescence assay; 24-hour incubation; unknown origin Aβ peptides |
Why This Matters
This quantitative activity profile against amyloid aggregation distinguishes N-benzyl-4-(thiophen-2-yl)benzamide from generic benzamides lacking thiophene substitution, making it a valuable tool compound for SAR campaigns in neurodegeneration research.
- [1] BindingDB. BDBM50177805 (CHEMBL3814123). Affinity Data for Amyloid-beta Aggregation Inhibition. Retrieved from http://bdb8.ucsd.edu View Source
